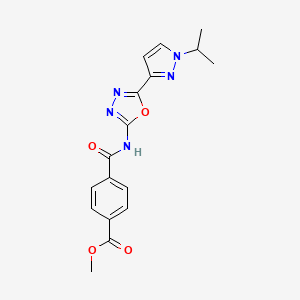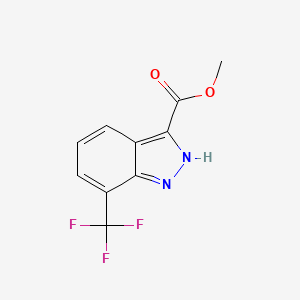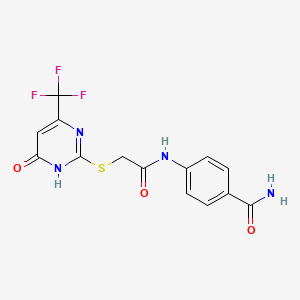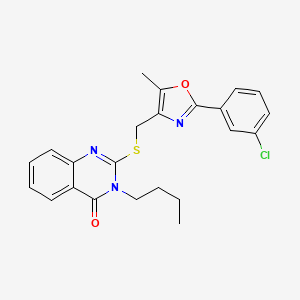
Ethyl (thiophen-3-ylmethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl carbamate, also known as urethane, is an organic compound with the formula CH3CH2OC(O)NH2 . It is an ester of carbamic acid and appears as a white solid . It is not a component of polyurethanes, despite its name . Ethyl carbamate is a process contaminant that is sometimes found in fermented foods and alcoholic beverages . It can form during the fermentation and storage of foods and beverages that naturally contain nitrogen-rich compounds such as urea, citrulline, and cyanate .
Synthesis Analysis
Ethyl carbamate is produced industrially by heating urea and ethyl alcohol . It can also arise by the action of ammonia on ethyl chloroformate . In the context of thiophene derivatives, they have been synthesized by heterocyclization of various substrates .Molecular Structure Analysis
The molecular structure of ethyl carbamate involves an ester of carbamic acid . A related compound, methyl N-[1-(thiophen-3-yl)ethyl]carbamate, contains a total of 23 bonds, including 12 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 1 double bond, 5 aromatic bonds, 1 five-membered ring, 1 (thio-) carbamate (aliphatic), and 1 Thiophene .Chemical Reactions Analysis
The key reaction for ethyl carbamate formation in wine is between urea and ethanol . The chemical reaction between urea and ethanol is exponentially accelerated at elevated temperatures . To a lesser extent, citrulline, an amino acid which is not incorporated into yeast protein, and is formed during arginine biosynthesis, can serve as an ethyl carbamate precursor .Physical And Chemical Properties Analysis
Ethyl carbamate occurs as colorless crystals or white granular powder and is very soluble in water . It is almost odorless . The vapor pressure for ethyl carbamate is 0.36 at 25 °C .Applications De Recherche Scientifique
Electrochemical and Electrochromic Properties
Research into the electrochemical and electrochromic properties of derivatives related to Ethyl (thiophen-3-ylmethyl)carbamate highlights their potential in materials science. One study describes the synthesis and characterization of donor–acceptor type monomers, which show good electrochemical activity and distinct electrochromic properties due to the introduction of acceptor groups with different polarities. These compounds, and their polymers synthesized through electropolymerization, exhibit well-defined oxidation and reduction processes, reasonable optical contrast, and fast switching times, indicating their potential for applications in smart windows and displays (Hu et al., 2013).
Corrosion Inhibition
Another application area is corrosion inhibition. A study on the synthesized thiophene Schiff base demonstrates its efficiency as a corrosion inhibitor for mild steel in acidic solutions. The inhibition efficiency increases with the compound's concentration, and its adsorption on the steel surface follows Langmuir’s isotherm, suggesting a strong interaction between the inhibitor and the metal surface. This research opens avenues for developing new corrosion inhibitors for industrial applications (Daoud et al., 2014).
Heterocyclic Synthesis
Ethyl (thiophen-3-ylmethyl)carbamate and its derivatives also play a crucial role in heterocyclic synthesis, leading to the creation of novel compounds with potential biological activities. For instance, ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates have been used to synthesize a variety of pyran, pyridine, and pyridazine derivatives. These synthetic methodologies offer a pathway to design and develop new therapeutic agents (Mohareb et al., 2004).
Safety and Hazards
Orientations Futures
Ethyl carbamate is a probable human carcinogen, so reduction of its content is important for food safety and human health . Various preventing methods are developed and used in some cases at industrial scale to lower ethyl carbamate levels in food . These methods include genetic modification of Saccharomyces cerevisiae wine strains targeting pathways of arginine transport and metabolism, the use of lactic acid bacteria to consume arginine, direct degradation of ethyl carbamate by enzymes and microorganisms, and different technological methods of grape cultivation, alcoholic fermentation, wine aging, temperature and duration of storage and transportation .
Mécanisme D'action
Target of Action
Ethyl (thiophen-3-ylmethyl)carbamate, as a carbamate derivative, primarily targets the acetylcholinesterase (AChE) enzyme . AChE plays a pivotal role in the nervous system by catalyzing the hydrolysis of acetylcholine (ACh), a neurotransmitter, into choline and acetic acid . Inhibition of AChE leads to an increase in ACh, thereby enhancing stimulation of nerve endings .
Mode of Action
Carbamate derivatives, including Ethyl (thiophen-3-ylmethyl)carbamate, inhibit AChE by mimicking the substrate and forming a carbamoylated complex with the enzyme . This complex is hydrolyzed considerably slower than the acylated form, leading to a prolonged action of ACh . The compound’s interaction with its target results in changes in nerve signal transmission, potentially affecting various physiological processes.
Biochemical Pathways
The biochemical pathway affected by Ethyl (thiophen-3-ylmethyl)carbamate involves the cholinergic system . By inhibiting AChE, the compound interferes with the hydrolysis of ACh, leading to an accumulation of ACh at nerve synapses or neuromuscular junctions . This can affect various downstream effects, including muscle contraction and nerve signal transmission.
Result of Action
The primary result of Ethyl (thiophen-3-ylmethyl)carbamate’s action is the inhibition of AChE, leading to an increase in ACh at nerve synapses or neuromuscular junctions . This can result in enhanced nerve stimulation and potentially affect various physiological processes. It’s important to note that ethyl (thiophen-3-ylmethyl)carbamate has been classified as a potential carcinogen .
Action Environment
The action of Ethyl (thiophen-3-ylmethyl)carbamate can be influenced by various environmental factors. For instance, the compound’s formation and stability can be affected by factors such as temperature and pH . Additionally, the compound’s action can be influenced by the presence of other substances, such as other carbamates or organophosphates . Therefore, the compound’s action, efficacy, and stability need to be evaluated in the context of the specific environment in which it is present.
Propriétés
IUPAC Name |
ethyl N-(thiophen-3-ylmethyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S/c1-2-11-8(10)9-5-7-3-4-12-6-7/h3-4,6H,2,5H2,1H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFOAHFURHPUREH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCC1=CSC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (thiophen-3-ylmethyl)carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-(piperidin-1-yl)quinolin-4(1H)-one](/img/structure/B2924375.png)
![N-(1,2-dihydroacenaphthylen-5-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2924376.png)
![2-cyclobutoxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2924378.png)
![5-Chloro-3,7-dimethyl-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B2924381.png)
![1-(3-Thia-7-azabicyclo[3.3.1]nonan-7-yl)prop-2-en-1-one](/img/structure/B2924382.png)
![7-Chloropyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2924385.png)
![2-((5-(4-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-phenylacetamide](/img/structure/B2924389.png)


![N-(2,4-dimethoxybenzyl)-2-(6-ethyl-2-oxo-2,3-dihydro-1H-thieno[2,3-b][1,4]thiazin-1-yl)acetamide](/img/structure/B2924392.png)


